molecular formula C27H31N5O5S B3609399 N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE

Cat. No.: B3609399
M. Wt: 537.6 g/mol
InChI Key: JLWPPLHQSQOBSJ-UHFFFAOYSA-N
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Description

“N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE” is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as methoxy, ethyl, dimethyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE” typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of the methoxyphenyl group: This step may involve the use of a Grignard reagent or a similar organometallic compound to introduce the methoxyphenyl moiety.

    Attachment of the ethyl group: This can be done through alkylation reactions using ethyl halides.

    Incorporation of the sulfanyl group: This step may involve thiolation reactions using thiol reagents.

    Final acetamide formation: This can be achieved through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalytic processes, continuous flow reactors, and other advanced techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

“N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE” can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups in the purine core can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halides or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of the carbonyl groups may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, “N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE” is studied for its unique structural properties and reactivity. It can serve as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biology, this compound may be investigated for its potential biological activity. Compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other biological activities.

Medicine

In medicine, “this compound” may be explored for its potential therapeutic applications. Compounds with similar structures have been investigated for their potential as anti-inflammatory, anti-cancer, and anti-viral agents.

Industry

In industry, this compound may be used as an intermediate in the synthesis of other complex organic molecules. It may also be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of “N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE” depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor agonist or antagonist, it may bind to the receptor and modulate its activity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE: can be compared with other purine derivatives such as:

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and its potential biological activity. Its complex structure may confer unique properties that differentiate it from other purine derivatives.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O5S/c1-17-8-6-7-9-19(17)15-32-23-24(30(2)27(35)31(3)25(23)34)29-26(32)38-16-22(33)28-13-12-18-10-11-20(36-4)21(14-18)37-5/h6-11,14H,12-13,15-16H2,1-5H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWPPLHQSQOBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(N=C2SCC(=O)NCCC4=CC(=C(C=C4)OC)OC)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE

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